Synthesis of 2-Cyclopropen-1-one from Acetylenic Compounds: An In-depth Technical Guide
Synthesis of 2-Cyclopropen-1-one from Acetylenic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes to 2-cyclopropen-1-ones, a class of strained, three-membered ring ketones, with a focus on their preparation from acetylenic precursors. The unique electronic and steric properties of cyclopropenones make them valuable intermediates in organic synthesis and key components in various biologically active molecules. This document details the most significant synthetic methodologies, including the reaction of acetylenes with dihalocarbenes, a modified Favorskii-type reaction, photochemical synthesis, and transition metal-catalyzed carbonylations. For each method, the underlying mechanism is discussed, and where available, quantitative data on substrate scope and yields are presented in tabular format. Detailed experimental protocols for the synthesis of the parent 2-cyclopropen-1-one, a diaryl-substituted, and a dialkyl-substituted derivative are provided to offer practical insights into these transformations. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
2-Cyclopropen-1-one, the smallest cyclic ketone, and its derivatives are fascinating molecules characterized by high ring strain and unique chemical reactivity. This inherent strain, combined with the electronic effects of the carbonyl group and the carbon-carbon double bond within the three-membered ring, imparts a pseudo-aromatic character to the cyclopropenone system. Consequently, these compounds serve as versatile building blocks in organic synthesis, participating in a variety of cycloaddition and ring-opening reactions to afford more complex molecular architectures. Their prevalence in natural products and their potential applications in medicinal chemistry have fueled the development of diverse synthetic strategies for their preparation. This guide focuses on the synthesis of 2-cyclopropen-1-ones from readily available acetylenic compounds, a cornerstone of modern synthetic organic chemistry.
Synthetic Methodologies
Several key strategies have been developed for the construction of the cyclopropenone ring from acetylenic starting materials. These can be broadly categorized into:
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Reaction of Acetylenes with Dihalocarbenes followed by Hydrolysis: A common and effective method for the synthesis of symmetrically substituted cyclopropenones.
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Modified Favorskii-Type Reaction: This approach utilizes α,α'-dihaloketones, which can be conceptually derived from the corresponding acetylenes.
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Photochemical [2+1] Cycloaddition of Alkynes and Carbon Monoxide: A direct method that leverages photochemical activation to combine an alkyne with carbon monoxide.
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Transition Metal-Catalyzed Carbonylation of Alkynes: This method employs transition metal catalysts, most notably rhodium, to facilitate the cycloaddition of alkynes and carbon monoxide.
The following sections will delve into the details of each of these methodologies.
Reaction of Acetylenes with Dihalocarbenes and Subsequent Hydrolysis
The reaction of an alkyne with a dihalocarbene, typically dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂), generates a dihalocyclopropene intermediate. Subsequent hydrolysis of this intermediate yields the corresponding cyclopropenone. This method is particularly well-suited for the synthesis of diaryl- and dialkylcyclopropenones.
The dihalocarbene is often generated in situ from a haloform (e.g., chloroform or bromoform) and a strong base, or by the thermal decomposition of sodium trichloroacetate.
General Reaction Scheme:
Figure 1: General workflow for cyclopropenone synthesis via dihalocarbene addition.
Quantitative Data:
The yields of cyclopropenones prepared by this method are generally moderate to good, depending on the nature of the substituents on the acetylene.
| Acetylenic Substrate (R-C≡C-R') | Carbene Source | Base/Conditions | Product | Yield (%) | Reference |
| Diphenylacetylene | CHCl₃ | KOt-Bu | 2,3-Diphenylcyclopropenone | ~70-80% | --INVALID-LINK-- |
| 4-Octyne | CHCl₃ | KOt-Bu | 2,3-Dipropylcyclopropenone | ~30-40% | --INVALID-LINK-- |
| 1-Phenyl-1-propyne | CHCl₃ | KOt-Bu | 2-Methyl-3-phenylcyclopropenone | ~55% | --INVALID-LINK-- |
Table 1: Synthesis of various cyclopropenones via the dihalocarbene addition route.
Modified Favorskii-Type Reaction
A modified Favorskii reaction provides an alternative route to cyclopropenones, starting from α,α'-dihaloketones. The reaction proceeds through a cyclopropanone intermediate, which then eliminates hydrogen halide to form the cyclopropenone. This method is particularly useful for the synthesis of diphenylcyclopropenone from α,α'-dibromodibenzyl ketone.
Reaction Mechanism:
Figure 2: Simplified mechanism of the modified Favorskii-type reaction for cyclopropenone synthesis.
Photochemical [2+1] Cycloaddition of Alkynes and Carbon Monoxide
The direct photochemical cycloaddition of an alkyne with carbon monoxide offers an elegant and atom-economical route to cyclopropenones. This reaction is typically carried out by irradiating a solution of the alkyne saturated with carbon monoxide with UV light. The reaction is believed to proceed through an excited state of the alkyne.
General Reaction Scheme:
Figure 3: Photochemical synthesis of cyclopropenones from alkynes and carbon monoxide.
Quantitative Data:
The quantum yields for this reaction can be quite high, particularly for diarylacetylenes.
| Acetylenic Substrate (R-C≡C-R') | Wavelength (nm) | Solvent | Product | Quantum Yield (%) | Reference |
| Diphenylacetylene | 254 | Hexane | 2,3-Diphenylcyclopropenone | >70% | [J. Org. Chem. 2003, 68, 22, 8423–8433][1] |
| 2-Butyne | 254 | Pentane | 2,3-Dimethylcyclopropenone | ~20-30% | [J. Org. Chem. 2003, 68, 22, 8423–8433][1] |
| 3-Hexyne | 254 | Pentane | 2,3-Diethylcyclopropenone | ~20-30% | [J. Org. Chem. 2003, 68, 22, 8423–8433][1] |
Table 2: Photochemical synthesis of cyclopropenones with corresponding quantum yields.[1]
Transition Metal-Catalyzed Carbonylation of Alkynes
Transition metal catalysts, particularly those based on rhodium, can effectively mediate the carbonylative [2+2+1] cycloaddition of two alkyne molecules and one molecule of carbon monoxide to form a cyclopentadienone, or in some cases, the [2+1] cycloaddition to form a cyclopropenone. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the catalyst and substrates. For the synthesis of cyclopropenones, the reaction is generally carried out with an alkyne and a carbon monoxide source under rhodium catalysis.
Reaction Workflow:
Figure 4: Workflow for the rhodium-catalyzed synthesis of cyclopropenones.
Quantitative Data:
This method has been shown to be effective for a range of substituted alkynes, with yields being generally good.
| Alkyne Substrate (R-C≡C-R') | Catalyst | CO Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Phenyl-1-propyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80 | 75 | --INVALID-LINK-- |
| 1,2-Diphenylethyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80 | 82 | --INVALID-LINK-- |
| 4-Octyne | [Rh(CO)₂Cl]₂ | CO (1 atm) | Toluene | 80 | 68 | --INVALID-LINK-- |
Table 3: Rhodium-catalyzed synthesis of various cyclopropenones.
Experimental Protocols
Synthesis of 2-Cyclopropen-1-one
This procedure is adapted from Organic Syntheses.[2]
A. 3,3-Dimethoxycyclopropene: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dry-ice condenser, and a gas-inlet tube. The flask is charged with 250 mL of anhydrous liquid ammonia. Small pieces of sodium (6.9 g, 0.30 g-atom) are added, followed by a catalytic amount of ferric nitrate (0.2 g). The mixture is stirred until the blue color disappears (about 15 minutes), indicating the formation of sodium amide. A solution of 1-bromo-3-chloro-2,2-dimethoxypropane (21.7 g, 0.100 mole) in 50 mL of anhydrous diethyl ether is then added over 15 minutes, maintaining the temperature at -50°C to -60°C. After stirring for 3 hours at this temperature, solid ammonium chloride (10.8 g, 0.20 mole) is added. The ammonia is allowed to evaporate overnight. The residue is treated with 200 mL of anhydrous ether, and the resulting brown solution is filtered. The ethereal solution is concentrated under vacuum to yield 4.0–6.5 g (40–65%) of 3,3-dimethoxycyclopropene as a clear liquid.
B. 2-Cyclopropen-1-one: A stirred solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 mL of dichloromethane, cooled to 0°C, is treated dropwise with 5 mL of cold water containing 3 drops of concentrated sulfuric acid. The reaction mixture is stirred at 0°C for an additional 3 hours. Anhydrous sodium sulfate (30 g) is added in portions. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at 0–10°C. The residue is distilled at 1–2 mm to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid (m.p. −29 to −28°C).[2]
Synthesis of 2,3-Diphenylcyclopropenone
This procedure is adapted from Organic Syntheses.[3]
A. α,α'-Dibromodibenzyl ketone: To a solution of 70 g (0.33 mole) of dibenzyl ketone in 250 mL of glacial acetic acid, a solution of 110 g (0.67 mole) of bromine in 500 mL of acetic acid is added over 15 minutes. After stirring for an additional 5 minutes, the mixture is poured into 1 L of water. The crude product is collected by filtration, washed with water, and air-dried. Recrystallization from ligroin yields 108 g (88%) of α,α'-dibromodibenzyl ketone as white needles.
B. 2,3-Diphenylcyclopropenone: A solution of 100 mL of triethylamine in 250 mL of methylene chloride is stirred while 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 mL of methylene chloride is added dropwise over 1 hour. The mixture is stirred for an additional 30 minutes and then extracted with 3N hydrochloric acid. The organic layer is cooled in an ice bath, and a cold solution of 50 mL of concentrated sulfuric acid in 25 mL of water is slowly added to precipitate diphenylcyclopropenone bisulfate. The solid is collected, washed with methylene chloride, and then neutralized with sodium carbonate in a mixture of methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, and evaporated. The crude product is recrystallized from cyclohexane to yield 40-45 g (67-75%) of 2,3-diphenylcyclopropenone as a white crystalline solid.[3]
Synthesis of 2,3-Dipropylcyclopropenone
This procedure is based on the method described by Breslow et al.
To a stirred solution of 4-octyne (11.0 g, 0.10 mole) in 100 mL of anhydrous tert-butyl alcohol at 0°C is added potassium tert-butoxide (22.4 g, 0.20 mole). A solution of chloroform (11.9 g, 0.10 mole) in 50 mL of tert-butyl alcohol is then added dropwise over 1 hour. The mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of 100 mL of water. The aqueous layer is extracted with three 50-mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude dihalocyclopropene is then hydrolyzed without further purification. The crude product is dissolved in 100 mL of a 1:1 mixture of acetone and water, and silver nitrate (17.0 g, 0.10 mole) is added. The mixture is stirred at room temperature for 4 hours. The precipitated silver chloride is removed by filtration, and the filtrate is extracted with diethyl ether. The ether extracts are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated. The residue is purified by distillation under reduced pressure to afford 2,3-dipropylcyclopropenone.
Conclusion
The synthesis of 2-cyclopropen-1-ones from acetylenic compounds is a well-established field with a variety of reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern of the cyclopropenone and the availability of the starting materials. The reaction of acetylenes with dihalocarbenes is a general and straightforward approach for symmetrically substituted derivatives. The modified Favorskii-type reaction provides an efficient route to specific products like diphenylcyclopropenone. Photochemical and transition metal-catalyzed carbonylations of alkynes represent more modern and atom-economical strategies. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and implement the most suitable method for their synthetic targets, thereby facilitating further exploration of the rich chemistry and potential applications of this unique class of compounds.
